(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane
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Overview
Description
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 3-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted alcohols, amines, and ethers.
Scientific Research Applications
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, which can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(Trifluoromethyl)phenol: A precursor in the synthesis of the compound, with distinct chemical reactivity.
Trifluoromethylated epoxides: A class of compounds with similar structural features and reactivity.
Uniqueness
®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFAQFMTDGEQN-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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